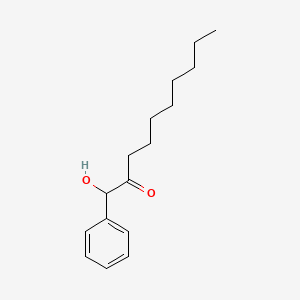
2-Decanone, 1-hydroxy-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C16H24O2 It is a ketone derivative, characterized by the presence of a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the decanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 1-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-1-decanone with a suitable oxidizing agent to introduce the hydroxy group at the second carbon position. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Decanone, 1-hydroxy-1-phenyl- may involve large-scale oxidation processes using advanced equipment and catalysts to enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Decanone, 1-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Decanone, 1-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Decanone, 1-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The phenyl group contributes to its aromaticity and potential interactions with hydrophobic pockets in biological molecules.
類似化合物との比較
Similar Compounds
1-Decanone, 1-phenyl-: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-Decanone: Lacks the phenyl group, leading to variations in its applications and biological activities.
1-Hydroxy-1-phenyl-2-propanone: A shorter chain analog with similar functional groups but different physical and chemical properties.
Uniqueness
2-Decanone, 1-hydroxy-1-phenyl- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
92975-67-2 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
1-hydroxy-1-phenyldecan-2-one |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,16,18H,2-6,10,13H2,1H3 |
InChIキー |
NVVLWHNLIBMNJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


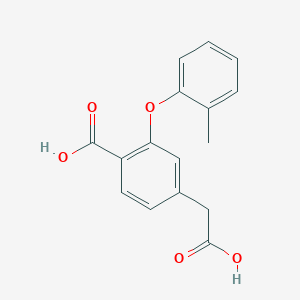
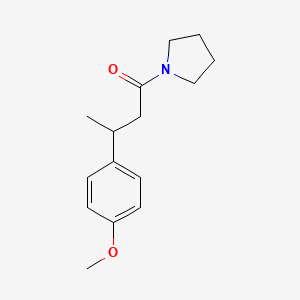
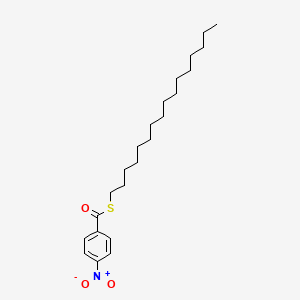
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
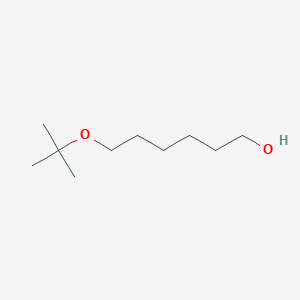
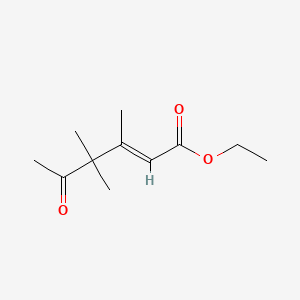
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
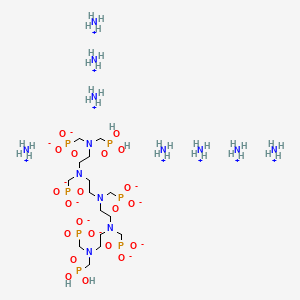
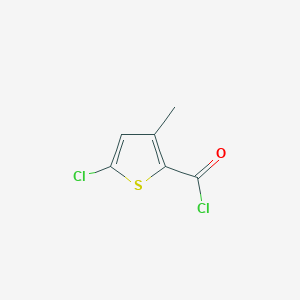
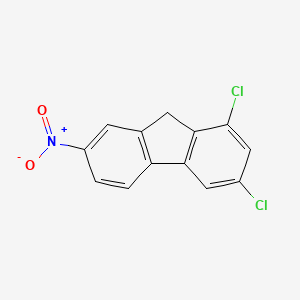
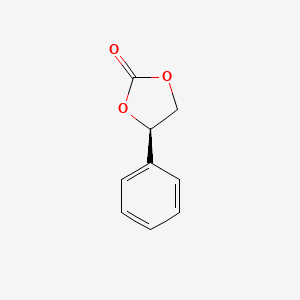
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
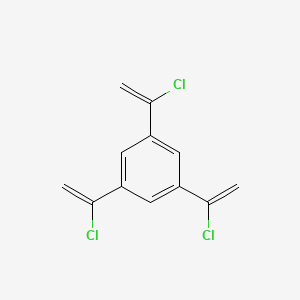
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
